molecular formula C5H12N2 B13781673 Propionaldehyde dimethylhydrazone CAS No. 7422-93-7

Propionaldehyde dimethylhydrazone

Cat. No.: B13781673
CAS No.: 7422-93-7
M. Wt: 100.16 g/mol
InChI Key: FWXVUFLNENPJHD-AATRIKPKSA-N
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Description

Propionaldehyde dimethyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is derived from propionaldehyde and dimethyl hydrazine, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionaldehyde dimethyl hydrazone can be synthesized through the condensation reaction of propionaldehyde with dimethyl hydrazine. The reaction typically involves mixing equimolar amounts of propionaldehyde and dimethyl hydrazine in an organic solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion to the hydrazone. The product is usually purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of propionaldehyde dimethyl hydrazone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the safety of the process, given the toxic nature of hydrazines.

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde dimethyl hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Propionaldehyde dimethylhydrazone serves as an important intermediate in organic synthesis. Its ability to participate in condensation reactions allows it to be transformed into various other compounds. For example:

  • Hydrazones : It can react with different aldehydes and ketones to form hydrazones, which are valuable in synthesizing pharmaceuticals and agrochemicals .
  • Building Blocks : The compound is utilized as a building block for more complex organic molecules, including those used in medicinal chemistry.

Pharmaceuticals

Recent studies have highlighted the potential of this compound in developing new therapeutic agents:

  • Histone Deacetylase Inhibitors : Research indicates that derivatives of this compound can act as selective inhibitors of histone deacetylases (HDACs), which are important in cancer therapy. Compounds derived from it have shown promising antiproliferative activity against cancer cell lines .
  • Anticancer Agents : The compound's derivatives have been tested for their efficacy in inhibiting tumor growth, showcasing the potential for developing new anticancer drugs .

Analytical Chemistry

This compound is employed as an analytical reference standard:

  • Gas Chromatography : It is used for quantifying analytes in food products and cosmetics through various gas chromatography methods (e.g., GC-PID, GC-FID) .
  • Environmental Monitoring : The compound aids in monitoring volatile organic compounds (VOCs) in environmental samples, contributing to air quality assessments .

Chemical Manufacturing

In industrial settings, this compound acts as an intermediate for synthesizing other chemicals:

  • Aroma Compounds : It is involved in producing various aroma compounds used in food and fragrance industries .
  • Polymer Production : The compound is significant in the production of polymers and resins through its role as a precursor to trimethylolethane, which is essential for alkyd resins manufacturing .

Laboratory Uses

In laboratories, this compound is frequently used as a reagent:

  • Reagent for Hydrazones : It participates in reactions to synthesize hydrazones from aldehydes and ketones, making it valuable for researchers working on organic synthesis .

Case Studies

Study TitleFocusFindings
"Design of Hydrazide-bearing HDAC Inhibitors"Investigating the efficacy of hydrazide derivativesCompounds derived from this compound displayed significant enzyme inhibitory activity with low EC50 values against cancer cell lines .
"Synthesis of 1,2-Dialkylhydrazines"Exploring synthetic pathways using hydrazonesDemonstrated successful synthesis routes for generating various hydrazine derivatives from this compound .

Mechanism of Action

The mechanism of action of propionaldehyde dimethyl hydrazone involves its ability to form stable complexes with various metal ions and organic molecules. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde dimethyl hydrazone
  • Benzaldehyde dimethyl hydrazone
  • Butyraldehyde dimethyl hydrazone

Uniqueness

Propionaldehyde dimethyl hydrazone is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it particularly useful in certain chemical reactions and industrial applications where other hydrazones may not be as effective.

Properties

CAS No.

7422-93-7

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-methyl-N-[(E)-propylideneamino]methanamine

InChI

InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+

InChI Key

FWXVUFLNENPJHD-AATRIKPKSA-N

Isomeric SMILES

CC/C=N/N(C)C

Canonical SMILES

CCC=NN(C)C

Origin of Product

United States

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